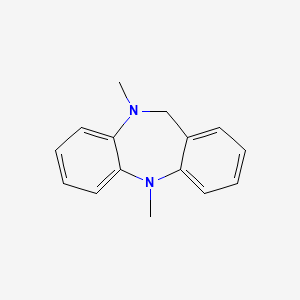
(+/-)-cis-1-Butylcyclohexan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(+/-)-cis-1-Butylcyclohexan-2-ol is an organic compound that belongs to the class of cyclohexanols It is characterized by a cyclohexane ring with a hydroxyl group (-OH) attached to the second carbon and a butyl group attached to the first carbon The compound exists as a racemic mixture, meaning it contains equal amounts of both enantiomers (mirror-image isomers)
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)-cis-1-Butylcyclohexan-2-ol can be achieved through several methods. One common approach involves the hydrogenation of 1-butylcyclohex-2-en-1-one. This reaction typically requires a hydrogenation catalyst such as palladium on carbon (Pd/C) and is carried out under hydrogen gas at elevated pressures and temperatures. Another method involves the reduction of 1-butylcyclohexan-2-one using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydrogenation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yields and purity of the final product. Catalysts such as Raney nickel or platinum may also be employed to facilitate the hydrogenation process.
Análisis De Reacciones Químicas
Types of Reactions
(+/-)-cis-1-Butylcyclohexan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or PCC in dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) in ether or sodium borohydride (NaBH4) in methanol.
Substitution: Thionyl chloride (SOCl2) in pyridine or phosphorus tribromide (PBr3) in tetrahydrofuran (THF).
Major Products Formed
Oxidation: 1-Butylcyclohexan-2-one or 1-butylcyclohexan-2-al.
Reduction: 1-Butylcyclohexane.
Substitution: 1-Butylcyclohexan-2-yl chloride or 1-butylcyclohexan-2-yl bromide.
Aplicaciones Científicas De Investigación
(+/-)-cis-1-Butylcyclohexan-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a chiral building block in asymmetric synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of (+/-)-cis-1-Butylcyclohexan-2-ol depends on its specific application. In biological systems, it may interact with cellular membranes or proteins, altering their function. The hydroxyl group can form hydrogen bonds with biological molecules, affecting their stability and activity. Additionally, the butyl group may influence the compound’s hydrophobic interactions, impacting its distribution within biological systems.
Comparación Con Compuestos Similares
(+/-)-cis-1-Butylcyclohexan-2-ol can be compared with other cyclohexanol derivatives, such as:
Cyclohexanol: Lacks the butyl group, making it less hydrophobic.
1-Methylcyclohexan-2-ol: Contains a methyl group instead of a butyl group, resulting in different steric and electronic effects.
1-Phenylcyclohexan-2-ol:
The uniqueness of this compound lies in its specific combination of a butyl group and a hydroxyl group on a cyclohexane ring, which imparts distinct physical and chemical properties.
Propiedades
Fórmula molecular |
C10H20O |
|---|---|
Peso molecular |
156.26 g/mol |
Nombre IUPAC |
(1S,2R)-2-butylcyclohexan-1-ol |
InChI |
InChI=1S/C10H20O/c1-2-3-6-9-7-4-5-8-10(9)11/h9-11H,2-8H2,1H3/t9-,10+/m1/s1 |
Clave InChI |
LVDALGYBEFALAP-ZJUUUORDSA-N |
SMILES isomérico |
CCCC[C@@H]1CCCC[C@@H]1O |
SMILES canónico |
CCCCC1CCCCC1O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


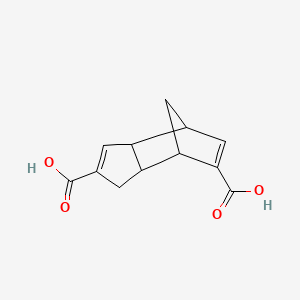
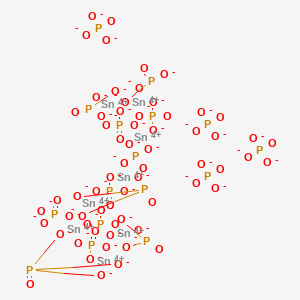
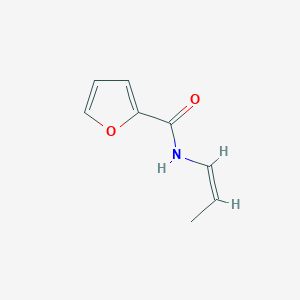

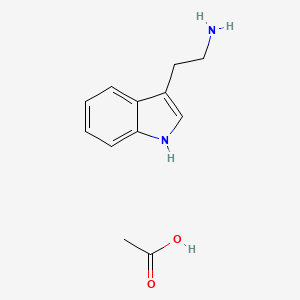
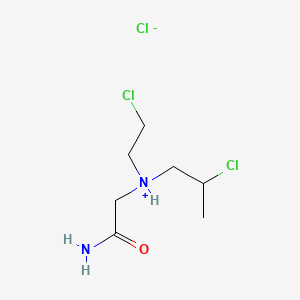
![4-[4,6-Bis(4-carboxylatophenyl)-1,3,5-triazin-2-yl]benzoate;oxygen(2-);zirconium(4+);pentahydroxide;trihydrate](/img/structure/B13740826.png)

![4'-(Trifluoromethyl)[1,1'-biphenyl]-4-sulfonic acid](/img/structure/B13740837.png)

![(2S)-2-[acetyl(16-methylheptadecyl)amino]-5-amino-5-oxopentanoic acid](/img/structure/B13740858.png)
